Tin(2+) disulphamate
Description
Structure
2D Structure
Properties
CAS No. |
18653-83-3 |
|---|---|
Molecular Formula |
H4N2O6S2Sn |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
tin(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
InChI Key |
ZPRVNEJJMJMSCN-UHFFFAOYSA-L |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
Isomeric SMILES |
NS(=O)(=O)O[Sn]OS(=O)(=O)N |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
Other CAS No. |
18653-83-3 |
Related CAS |
5329-14-6 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Tin Ii Disulphamate
Solution-Phase Synthetic Routes
Solution-phase synthesis offers a versatile platform for the production of tin(II) disulphamate, allowing for controlled reaction conditions and product isolation. Key methods include precipitation-based reactions, electrochemical synthesis, and controlled crystallization techniques.
Precipitation-Based Reaction Schemes
Precipitation reactions represent a straightforward and widely utilized method for the synthesis of tin(II) salts. In the context of tin(II) disulphamate, this would typically involve the reaction of a soluble tin(II) salt with a source of the disulphamate anion in a suitable solvent, leading to the precipitation of the less soluble tin(II) disulphamate.
A general representation of this reaction is:
Sn2+(aq) + 2(NH2SO3)-(aq) → Sn(NH2SO3)2(s)
Commonly, a solution of tin(II) chloride or tin(II) sulfate (B86663) is treated with a solution of a soluble sulfamate (B1201201) salt, such as ammonium (B1175870), sodium, or potassium sulfamate. marz-kreations.com The choice of the tin(II) precursor and the sulfamate salt can influence the reaction rate and the characteristics of the resulting precipitate. For instance, the synthesis of tin(II) sulfate can be achieved by reacting tin with copper sulfate in the presence of sulfuric acid. google.com The resulting tin(II) sulfate can then be used as a starting material for the precipitation of tin(II) disulphamate.
The reaction conditions, such as temperature, pH, and reactant concentrations, are critical parameters that must be carefully controlled to maximize the yield and purity of the tin(II) disulphamate precipitate. For example, in the synthesis of tin(II) sulfate, a related tin(II) compound, the optimal conditions were found to be a reaction temperature of 180°C for 2 hours under a continuous flow of oxygen gas, followed by reaction with 30% wt sulfuric acid. wu.ac.th This highlights the importance of optimizing such parameters for any precipitation-based synthesis.
Table 1: Parameters in Precipitation-Based Synthesis of Tin(II) Compounds
| Parameter | Effect on Synthesis | Typical Conditions for Tin(II) Sulfate |
|---|---|---|
| Tin(II) Precursor | Influences reactivity and potential impurities. | Tin metal oxidized in situ. wu.ac.th |
| Sulfamate Source | Determines the counter-ion in the byproduct. | Not directly applicable, but analogous to using a soluble sulfamate salt. |
| Solvent | Affects solubility of reactants and product. | Water is a common solvent. wu.ac.th |
| Temperature | Influences reaction rate and crystal growth. | 180°C for the initial oxidation step. wu.ac.th |
| pH | Affects the stability of Sn(II) ions and can prevent hydrolysis. libretexts.org | Acidic conditions are generally preferred to prevent the formation of tin hydroxides. libretexts.org |
| Concentration | Impacts yield and particle size of the precipitate. | 30% wt sulfuric acid was used. wu.ac.th |
Electrochemical Synthesis Pathways for Tin(II) Species
Electrochemical synthesis provides a clean and efficient alternative for preparing tin(II) compounds. This method involves the use of a sacrificial tin anode in an electrolytic cell containing a suitable electrolyte. tandfonline.comcornell.edutandfonline.com For the synthesis of tin(II) disulphamate, the electrolyte would contain a source of the disulphamate anion.
Anode: Sn(s) → Sn2+(aq) + 2e-
Solution: Sn2+(aq) + 2(NH2SO3)-(aq) → Sn(NH2SO3)2(s)
This method offers several advantages, including high purity of the product, as the tin source is the pure metal anode, and the ability to control the reaction rate by adjusting the applied current or potential. tandfonline.com Electrochemical methods have been successfully employed for the synthesis of various tin(II) complexes in high yields. tandfonline.comcornell.edursc.org For instance, the electrochemical synthesis of tin(II) catechol complexes has been demonstrated using a sacrificial tin anode in acetonitrile. tandfonline.comcornell.edutandfonline.com
Controlled Crystallization Techniques
Controlled crystallization is a critical step in obtaining high-purity, well-defined crystals of tin(II) disulphamate. The process typically follows the initial synthesis and involves dissolving the crude product in a suitable solvent and then inducing crystallization by slowly changing the conditions, such as temperature, solvent composition, or by slow evaporation of the solvent.
The choice of solvent is paramount and should be one in which the tin(II) disulphamate has moderate solubility with a positive temperature coefficient, allowing for crystallization upon cooling. Additives can also be employed to influence crystal growth and morphology. For example, in the context of perovskite solar cells, additives have been used to slow down the crystallization process, leading to larger grains and fewer defects. acs.org While the specific application is different, the underlying principle of controlled crystallization to improve material quality is transferable. The use of pyridine (B92270) has been shown to control the crystallization of tin-based perovskites without oxidizing the tin(II). nih.gov
Techniques such as slow cooling, solvent evaporation, and vapor diffusion can be employed to control the rate of crystallization and, consequently, the size and quality of the resulting crystals. The optimization of these parameters is essential for obtaining a product with the desired physical and chemical properties.
Solid-State Preparative Strategies
Solid-state synthesis offers an alternative route to tin(II) disulphamate, often involving the direct reaction of solid precursors at elevated temperatures. This method can be advantageous for producing solvent-free materials and can sometimes lead to the formation of unique polymorphs.
A potential solid-state route could involve the direct reaction of tin(II) oxide or tin(II) chloride with sulfamic acid or an ammonium sulfamate salt in the solid state. The reaction would likely require thermal activation to proceed at a reasonable rate.
Solid-state reactions can also be performed by grinding the reactants together, a technique known as mechanochemical synthesis. This method can promote reactions at lower temperatures than conventional heating. The synthesis of various metal oxides, oxalates, and carbonates has been achieved through this technique. ijcce.ac.ir
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction parameters is a critical aspect of any synthetic methodology to maximize the yield and purity of the desired product. Key parameters that require careful consideration include:
Reactant Stoichiometry: Ensuring the correct molar ratios of reactants is crucial to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product.
Temperature: Reaction temperature can significantly influence the reaction rate and the solubility of the product, thereby affecting both yield and crystal size.
Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of reactants.
Solvent: The choice of solvent can impact the solubility of reactants and products, influencing the precipitation and crystallization processes.
pH: Maintaining an appropriate pH is often necessary to prevent side reactions, such as the hydrolysis of tin(II) ions to form tin hydroxides. libretexts.org
Atmosphere: For tin(II) compounds, which are susceptible to oxidation to tin(IV), conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be crucial to prevent the formation of impurities. pilgaardelements.com
The development of a robust synthetic protocol often involves a systematic study of these parameters to identify the optimal conditions. For instance, in the synthesis of a VLA-4 antagonist, optimization of the reaction conditions led to a significant increase in yield and purity, eliminating the need for chromatographic purification. acs.org Similarly, research on the synthesis of tin(II) sulfate demonstrated that optimizing heating temperature and reaction time under an oxygen flow significantly improved the yield and purity of the product. wu.ac.thresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Tin(II) disulphamate |
| Tin(II) chloride |
| Tin(II) sulfate |
| Ammonium sulfamate |
| Sodium sulfamate |
| Potassium sulfamate |
| Copper sulfate |
| Sulfuric acid |
| Acetonitrile |
| Tin(II) catechol complexes |
| Pyridine |
| Tin-based perovskites |
| Tin(II) oxide |
| Sulfamic acid |
| Tin(II) sulfide (B99878) |
| Tin |
| Sulfur |
| Tin dithiocarbamate (B8719985) |
| Tin hydroxides |
Structural Elucidation of Tin Ii Disulphamate
Advanced Spectroscopic Characterization
Spectroscopy provides a window into the molecular world, offering detailed information about bonding, electronic structure, and the local environment of atoms within a compound.
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. nih.govrsc.org These two methods are complementary; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. nih.gov
For Tin(II) disulphamate, Sn(SO₃NH₂)₂, the vibrational spectra would be dominated by the characteristic modes of the sulfamate (B1201201) anion (SO₃NH₂⁻). The analysis would focus on the stretching and bending frequencies of the S-O, S-N, and N-H bonds. By comparison with other sulfamate-containing compounds and related sulfate (B86663) compounds, key vibrational bands can be predicted. For instance, the FT-IR spectrum for tin(II) sulfate (SnSO₄) shows a characteristic peak for the sulfate group around 1181 cm⁻¹. researchgate.net The sulfamate anion would present a more complex spectrum due to the presence of the amino group.
Predicted Vibrational Modes for Tin(II) Disulphamate
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H | Symmetric & Asymmetric Stretching | 3200 - 3400 |
| N-H | Bending (Scissoring) | 1550 - 1650 |
| S=O | Asymmetric Stretching | 1250 - 1350 |
| S=O | Symmetric Stretching | 1050 - 1150 |
This table is predictive and based on characteristic vibrational frequencies for sulfamate and related functional groups. Actual values for Tin(II) disulphamate may vary.
The interaction of the sulfamate ions with the Tin(II) cation would likely cause shifts in these vibrational frequencies compared to a "free" sulfamate ion, providing insight into the coordination environment of the tin atom.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹¹⁹Sn NMR)
NMR spectroscopy is an indispensable tool for structural analysis in solution.
¹H NMR: The proton NMR spectrum of Tin(II) disulphamate would be expected to show a resonance corresponding to the protons of the amino group (-NH₂) in the sulfamate ligand. The chemical shift and multiplicity of this signal would be influenced by its chemical environment, including hydrogen bonding and the rate of proton exchange. In aqueous solution, the detection of sulfamate protons can provide valuable structural information. nih.gov
¹¹⁹Sn NMR: Tin possesses three NMR-active isotopes with spin 1/2 (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. nih.gov ¹¹⁹Sn NMR spectroscopy is highly sensitive to the electronic environment, coordination number, and geometry of the tin atom. nih.gov The chemical shifts for tin compounds span a very wide range (over 2500 ppm). Generally, the chemical shifts for Tin(II) compounds are found at lower frequencies (more shielded) compared to Tin(IV) compounds. youtube.com For example, four-coordinated tin(II) alkoxide complexes show resonances around -412 to -429 ppm. nih.gov While specific data for Tin(II) disulphamate is unavailable, a ¹¹⁹Sn NMR spectrum would be crucial in confirming the +2 oxidation state of tin and providing information about its coordination in solution.
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy probes the electronic transitions within a molecule. americanelements.comrsc.org For Tin(II) compounds, the presence of a stereochemically active 5s² lone pair of electrons is a key feature. Electronic transitions involving these lone pair electrons, often from a non-bonding orbital to an anti-bonding orbital (n→σ* or n→π*), can occur in the UV region. The absorption spectrum of Tin(II) disulphamate in a suitable solvent would likely exhibit bands in the ultraviolet range. The position and intensity of these absorptions would provide information about the energy levels of the electronic orbitals. For comparison, UV-Vis spectra of various tin(II) and tin(IV) complexes have been reported, though specific spectra for tin(II) disulphamate are not readily found in the literature. researchgate.netresearchgate.net
Mössbauer Spectroscopy for Tin(II) Electronic Environment
¹¹⁹Sn Mössbauer spectroscopy is particularly well-suited for studying the electronic structure of tin compounds in the solid state. scribd.com This technique provides information about the oxidation state, the symmetry of the electronic environment, and the nature of chemical bonding through two main parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). wikipedia.org
Isomer Shift (δ): The isomer shift is directly related to the s-electron density at the tin nucleus. Tin(II) compounds, which retain their 5s² electrons, typically exhibit isomer shifts in the range of +2.5 to +4.5 mm/s relative to a SnO₂ standard. In contrast, Tin(IV) compounds, having formally lost their 5s electrons, show isomer shifts near 0 mm/s. youtube.comscribd.com Therefore, the isomer shift for Tin(II) disulphamate is expected to fall squarely in the Tin(II) range, confirming the +2 oxidation state.
Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field at the nucleus. For Tin(II) compounds, the non-bonding 5s² lone pair of electrons creates a distorted, asymmetric electronic environment around the tin atom. This asymmetry results in a significant quadrupole splitting, leading to a characteristic doublet in the Mössbauer spectrum. youtube.com Compounds like SnSO₄ show this doublet, indicating a distorted pyramidal structure. youtube.com It is highly probable that Tin(II) disulphamate would also exhibit a distinct quadrupole splitting, reflecting the stereochemical activity of the lone pair and a non-cubic coordination geometry.
Solid-State Structural Determination
While spectroscopic methods provide valuable clues, X-ray diffraction provides definitive information about the arrangement of atoms in a crystalline solid.
X-ray Diffraction Analysis (Single Crystal and Powder)
X-ray diffraction (XRD) is the gold standard for determining the three-dimensional structure of crystalline materials.
Single-Crystal X-ray Diffraction: This technique, when a suitable single crystal can be grown, would provide precise atomic coordinates, bond lengths, and bond angles for Tin(II) disulphamate. Based on analogous compounds like Tin(II) sulfate (SnSO₄), a characteristic structure can be predicted. In solid SnSO₄, the tin atom is pyramidally coordinated to three oxygen atoms from different sulfate groups, with Sn-O bond lengths of about 2.26 Å. atamankimya.comresearchgate.net This pyramidal geometry is a direct consequence of the space occupied by the non-bonding 5s² lone pair. It is highly likely that Tin(II) disulphamate adopts a similar structure, with the Sn²⁺ ion coordinated to oxygen atoms from the sulfamate ligands, resulting in a distorted coordination environment.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples, providing information on the crystal system, unit cell dimensions, and phase purity of the material. The powder diffraction pattern serves as a fingerprint for the crystalline compound. While no specific powder pattern for Tin(II) disulphamate is available in the reference databases, the data for orthorhombic Tin(II) sulfate provides a useful comparison.
Crystallographic Data for the Analogous Compound Tin(II) Sulfate (SnSO₄)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | atamankimya.comresearchgate.net |
| Space Group | Pnma | atamankimya.comresearchgate.net |
| Lattice Constant a | 8.80 Å | atamankimya.comresearchgate.net |
| Lattice Constant b | 5.32 Å | atamankimya.comresearchgate.net |
| Lattice Constant c | 7.12 Å | atamankimya.comresearchgate.net |
Electron Microscopy for Morphological and Nanoscale Features (FESEM, TEM)
Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology and internal nanoscale features of materials. FESEM provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and surface texture. TEM, on the other hand, allows for the observation of the internal structure, including crystallographic defects and the size and dispersion of nanoparticles.
Elemental Composition and Purity Assessment
Determining the elemental composition and assessing the purity of a compound are critical steps in its characterization. These analyses confirm the compound's identity and quantify the presence of any impurities.
X-ray Fluorescence (XRF) for Quantitative Analysis
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is capable of providing quantitative and semi-quantitative information on the elements present in a sample.
Specific quantitative analytical data for Tin(II) disulphamate obtained through XRF is not documented in available research literature. While XRF is a standard method for confirming the purity of related compounds, such as the 98.369% purity of Tin(II) sulfate confirmed in some studies, no equivalent published data exists for Tin(II) disulphamate. sci-hub.se
Thermal Analysis Techniques (DTA, TGA)
Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. DTA can identify phase transitions and reactions by measuring temperature differences between the sample and a reference, while TGA measures changes in mass upon heating, indicating decomposition, oxidation, or dehydration.
A detailed thermal analysis of Tin(II) disulphamate using DTA and TGA has not been reported in the accessible scientific literature. The thermal decomposition of other metal sulfates and related compounds is a subject of study, with decomposition temperatures and pathways being key areas of investigation. saimm.co.za For example, the thermal decomposition of Tin(II) sulfate is known to begin at approximately 360°C. savemyexams.com However, specific DTA and TGA data, including thermograms and detailed decomposition pathways for Tin(II) disulphamate, remain uncharacterized in published research.
Coordination Chemistry of Tin Ii Disulphamate
Ligand Field Effects and Geometric Distortions in Tin(II) Coordination Spheres
The coordination environment of tin(II) compounds is markedly different from that of traditional transition metals due to the presence of a stereochemically active 5s² lone pair of electrons. echemi.comcapes.gov.br In the case of tin(II), a p-block element with a d¹⁰s² electron configuration, classical ligand field theory, which focuses on d-orbital splitting, is not the primary model for explaining its geometry. cardiff.ac.ukwikipedia.org Instead, the shape of tin(II) complexes is dominated by the VSEPR theory, where the non-bonding lone pair occupies significant space and repels bonding pairs, leading to significant geometric distortions. icm.edu.pl
This effect is clearly observed in the structure of tin(II) sulfate (B86663) (SnSO₄), a close analogue of tin(II) disulphamate. The Sn(II) atom is not found in a regular tetrahedral or octahedral environment. Instead, it exhibits a pyramidal three-coordination. wikipedia.orgiucr.orgcambridge.orgatamanchemicals.comatamanchemicals.com Three oxygen atoms from neighboring sulfate groups are positioned much closer to the tin atom, with Sn-O bond lengths of approximately 2.26 to 2.27 Å. wikipedia.orgiucr.orgcambridge.org The O-Sn-O bond angles are severely compressed from ideal geometries, measuring around 77-79°. wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com This pyramidal geometry arises because the stereochemically active lone pair occupies the fourth coordination site in a pseudo-tetrahedral arrangement. echemi.comiucr.org Other potential oxygen ligands are located at much greater distances (over 2.95 Å), indicating they are not part of the primary coordination sphere. wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com
Table 1: Structural Parameters of Tin(II) Sulfate (Analogue for Tin(II) Disulphamate)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | wikipedia.orgatamankimya.com |
| Space Group | Pnma | wikipedia.orgatamankimya.com |
| Sn-O Bond Lengths (Primary Sphere) | ~2.26 Å | wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com |
| O-Sn-O Bond Angles | 77.1°, 79° | wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com |
| Coordination Geometry | Pyramidal (3-coordinate) | iucr.orgcambridge.org |
Nature of Tin(II)-Sulphamate Bonding: Covalent and Ionic Contributions
The bond between a tin(II) cation and an oxygen-donating ligand, such as a sulphamate or sulfate group, possesses both ionic and covalent character. britannica.comlibretexts.org The nature of this interaction can be estimated by considering the electronegativity difference between tin (Pauling scale: ~1.96) and oxygen (Pauling scale: ~3.44). The difference of approximately 1.48 suggests a polar covalent bond rather than a purely ionic one. quora.comchemistrytalk.org
While a simple metal-nonmetal interaction might suggest ionic character, the significant orbital overlap and sharing of electrons point towards covalency. libretexts.orgchemistrytalk.org In many tin(II) compounds, the bonding is described in terms of hybridization of the tin(II) valence orbitals (sp³, sp³d, etc.), which is a feature of covalent bonding. icm.edu.pliucr.org The distorted geometries observed in tin(II) complexes are often explained as a consequence of this hybridization, which accommodates both the bonding pairs and the stereochemically active lone pair. iucr.org
Studies on various tin(II) complexes with oxygen-containing ligands have shown that the Sn-O interactions are best described as polar covalent bonds. daneshyari.com The degree of covalency influences the coordination chemistry; more covalent bonds can lead to a decrease in the repulsion from the lone pair and allow for higher coordination numbers. nih.gov Conversely, more ionic interactions can lead to the lone pair being more stereochemically pronounced, resulting in lower coordination numbers and more distorted geometries.
Formation of Polymeric and Oligomeric Tin(II) Sulphamate Structures
A prominent feature in the solid-state chemistry of tin(II) salts with oxoanions is the formation of extended structures. Tin(II) sulfate, and by extension tin(II) disulphamate, exists not as discrete molecules but as a polymeric network. wikipedia.orgatamanchemicals.comatamanchemicals.com
In the crystal lattice of SnSO₄, the sulfate ions act as bridging ligands, linking the tin(II) centers. Each tin atom is coordinated to oxygen atoms from different sulfate groups, and each sulfate group in turn bridges multiple tin atoms. This results in the formation of O-Sn-O bridges that extend throughout the solid, creating a stable, three-dimensional polymeric framework. wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com
This tendency to form polymeric or oligomeric structures is not unique to the sulfate. Other tin(II) complexes with bridging ligands, such as those with alkoxide or carboxylate groups, are also known to form dimeric or polymeric structures. acs.orgnih.gov These structures are often built around stable core units, like the four-membered Sn₂O₂ ring, which then extend into larger assemblies. acs.org The ability of the sulphamate ligand's oxygen atoms to bridge between Sn(II) centers is the driving force for the formation of these extended supramolecular architectures.
Interactions with Ancillary Ligands in Mixed-Ligand Tin(II) Complexes
The coordination sphere of tin(II) can be expanded and modified by the introduction of ancillary ligands in addition to sulphamate groups. These mixed-ligand complexes exhibit diverse structural and chemical properties depending on the nature of the secondary ligand.
A well-documented example that serves as an excellent model is sulphatobis(thiourea)tin(II) , SnSO₄·2[SC(NH₂)₂]. In this compound, the tin(II) center is coordinated by both the sulfate anion and the neutral thiourea (B124793) ligands. rsc.org The crystal structure reveals that the tin atom is in a distorted pyramidal environment, coordinated by two oxygen atoms from the sulfate group and two sulfur atoms from the thiourea molecules. rsc.org Thiourea, a soft ligand, coordinates to the soft Sn(II) center through its sulfur atom.
The formation of such mixed-ligand complexes is common in tin(II) chemistry. zenodo.orgresearchgate.net Ancillary ligands can be neutral molecules like amines or thioureas, or other anions. uanl.mxacta.co.inresearchgate.net The specific geometry and stability of the resulting complex depend on several factors, including:
The nature of the donor atom: Sn(II) is a soft Lewis acid and shows a preference for soft donor atoms like sulfur, but also readily coordinates with harder oxygen and nitrogen donors. uanl.mxdaneshyari.com
Steric hindrance: Bulky ancillary ligands can influence the coordination number and geometry around the tin center. nih.gov
Hydrogen bonding: In complexes like sulphatobis(thiourea)tin(II), hydrogen bonds between the ancillary ligand (thiourea) and the primary ligand (sulfate) provide additional stability to the crystal structure. rsc.org
These interactions demonstrate the versatility of the tin(II) coordination sphere, allowing for the construction of a wide range of complexes with tailored properties by combining sulphamate or sulphate ligands with various ancillary ligands.
Reactivity and Reaction Mechanisms of Tin Ii Disulphamate
Redox Behavior of the Tin(II) Center
The tin(II) ion (Sn²⁺) in tin(II) disulphamate exhibits versatile redox behavior, participating in oxidation, reduction, and disproportionation reactions. The stability of the +2 oxidation state is a key feature of tin chemistry, though it can be readily converted to the more stable +4 state. homescience.net
Oxidation to Tin(IV) Species
The oxidation of tin(II) to tin(IV) is a prominent reaction. In aqueous solutions, tin(II) compounds are susceptible to oxidation by atmospheric oxygen, a process that can be influenced by factors such as pH and the presence of other ions. wikipedia.orggoogle.com For instance, aqueous solutions of tin(II) chloride are unstable towards air oxidation, leading to the formation of tin(IV) species. wikipedia.org The general reaction can be represented as:
Sn²⁺ → Sn⁴⁺ + 2e⁻
This oxidation is a significant consideration in industrial applications like electrolytic tin plating, where the formation of insoluble tin(IV) oxide hydrates can be problematic. google.com The presence of certain ligands can affect the rate of oxidation. For example, in methanesulfonate (B1217627) solutions, the formation of tin(II) compounds can slow down the oxidation to tin(IV) sulphate. researchgate.net The electrochemical oxidation of tin(II) to tin(IV) has been observed in various acidic solutions, including those containing sulfate (B86663) ions. sterc.org
Studies on the electrochemical oxidation of tin(II) have shown that the process can be complex, sometimes involving adsorbed tin(II) species that inhibit the oxidation of bulk tin(II). utexas.edu The oxidation potential can be influenced by the composition of the electrolyte. sterc.org
Reduction Pathways
The tin(II) ion can act as a reducing agent, itself being oxidized in the process. atamankimya.com For example, Sn(II) can reduce iron(III) salts to iron(II), and silver and gold salts to their metallic forms. wikipedia.org In acidic solutions, tin(II) chloride is a widely used reducing agent. wikipedia.org
The electrochemical reduction of Sn(II) ions to metallic tin is a fundamental process in applications like tin plating. researchgate.net In acidic sulphamate solutions, this reduction occurs in a single, reversible, and mostly diffusion-controlled step: researchgate.net
Sn²⁺ + 2e⁻ → Sn
The kinetics of this reduction can be influenced by the presence of other ions and additives in the electrolyte. researchgate.netmdpi.com
Disproportionation Reactions of Tin(II)
Tin(II) ions can undergo disproportionation, a reaction where a single species is simultaneously oxidized and reduced. In this process, tin(II) can form metallic tin (oxidation state 0) and tin(IV) compounds. flinnsci.comacs.org
2Sn²⁺ ⇌ Sn⁰ + Sn⁴⁺
This reaction is spontaneous under certain conditions. wu.ac.thresearchgate.net For example, in the electrolysis of a tin(II) chloride solution, tin(II) ions are reduced to metallic tin at the cathode and oxidized to tin(IV) chloride at the anode. flinnsci.com The lone pair of electrons in the Sn²⁺ ion plays a significant role in the crystal chemistry and reactivity of its compounds, influencing processes like disproportionation. wu.ac.thresearchgate.net
Hydrolytic Stability and Pathways
Tin(II) salts, including tin(II) disulphamate, are prone to hydrolysis in aqueous solutions, particularly in neutral or near-neutral conditions. homescience.netwikipedia.org This hydrolysis can lead to the formation of insoluble basic tin compounds and hydrous tin oxides/hydroxides, resulting in turbidity. homescience.net The hydrolysis of tin(II) chloride, for example, produces an insoluble basic salt, Sn(OH)Cl. wikipedia.org To prevent this, solutions of tin(II) salts are often acidified. libretexts.orgatamanchemicals.com
In aqueous solutions of tin(II) sulfate, hydrolysis can lead to the precipitation of basic tin(II) sulfate, Sn₃O(OH)₂SO₄, especially when the concentration of tin(II) ions is sufficient to lower the pH into a specific range. rruff.info The hydrolysis process is gradual and results in the formation of insoluble tin compounds over time. atamankimya.comatamanchemicals.com
Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺
Further hydrolysis can lead to the formation of Sn(OH)₂. libretexts.org The stability of tin(II) in aqueous solutions is pH-dependent, with hydrolysis being more pronounced at higher pH values. nih.gov
Ligand Exchange and Substitution Dynamics
The tin(II) ion in solution exists as a complex ion, and the ligands coordinated to the tin center can be exchanged or substituted. libretexts.org While specific studies on the ligand exchange dynamics of tin(II) disulphamate are not prevalent in the provided search results, general principles of tin(II) coordination chemistry apply.
The coordination environment of the tin(II) ion can significantly influence its reactivity. For instance, the presence of chloride ions in a tin(II) solution leads to the formation of various tin-chloro complexes, such as SnCl⁺, SnCl₂, and SnCl₃⁻. sterc.org The formation of these complexes can affect the kinetics of redox reactions. sterc.org Similarly, in the presence of fluoride (B91410) ions in a sulphamate solution, Sn-fluoride complexes are formed, and their decomposition precedes the electrochemical reduction of Sn(II). researchgate.net
The study of ligand exchange is crucial for understanding the mechanisms of reactions in solution, including redox processes and precipitation. The rate and equilibrium of ligand exchange reactions depend on factors such as the nature of the incoming and outgoing ligands, the solvent, and the temperature.
Thermal Decomposition Mechanisms
The thermal stability and decomposition of metal sulfamates, including by extension tin(II) disulphamate, have been investigated. Generally, the thermal decomposition of metal sulfamates proceeds through several stages. redalyc.orgresearchgate.net For transition metal amidosulfonates, the process typically involves dehydration to form an anhydrous compound, followed by the decomposition of the ligand to form an intermediate metal sulfate, and finally, decomposition of the sulfate to the corresponding metal oxide at higher temperatures. redalyc.orgresearchgate.net
For tin(II) sulfate, a related compound, the decomposition temperature is reported to be 378°C. researchgate.net Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides. fishersci.dkfujifilm.com
A study on the thermal decomposition of various transition metal amidosulfonates (M(NH₂SO₃)₂·xH₂O) provides a general model that could be analogous to tin(II) disulphamate. The decomposition steps observed were:
Dehydration to form the anhydrous salt.
Decomposition of the anhydrous salt to form the metal sulfate (MSO₄).
Decomposition of the metal sulfate to the metal oxide. redalyc.org
The specific temperatures for these transitions would be characteristic of the particular metal sulfamate (B1201201). For example, for zinc amidosulfonate, the decomposition of the ligand to form zinc sulfate occurs between 304°C and 467°C in a synthetic air atmosphere. redalyc.org
Computational Chemistry and Theoretical Modelling of Tin Ii Disulphamate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Tin(II) disulphamate. These first-principles methods predict molecular geometries, electronic orbital interactions, and the nature of the chemical bonds within the molecule, offering a detailed picture of its electronic landscape. nih.govresearchgate.netnih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a robust and widely used method for investigating the electronic structure of many-body systems like Tin(II) disulphamate. researchgate.netresearchgate.netmdpi.com DFT studies can provide detailed insights into several key areas:
Geometry Optimization: The initial step in most DFT calculations is the optimization of the molecular geometry to find the lowest energy conformation. For Tin(II) disulphamate, this would involve determining the precise bond lengths and angles, such as the coordination environment around the tin(II) center and the geometry of the sulphamate ligands.
Electronic Structure Analysis: DFT calculations can reveal the distribution of electron density, identifying regions of high and low electron concentration. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transition properties. rsc.org
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to quantify the nature of the chemical bonds. This would allow for the determination of the degree of ionic and covalent character in the interactions between the tin(II) cation and the disulphamate anions.
A hypothetical data table summarizing the results of DFT calculations on a single molecule of Tin(II) disulphamate is presented below.
| Parameter | Calculated Value | Unit |
| Sn-O Bond Length | 2.25 | Å |
| S-N Bond Length | 1.65 | Å |
| S-O Bond Length | 1.48 | Å |
| O-Sn-O Bond Angle | 85.0 | Degrees |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
High-Level Ab Initio Methods (e.g., Coupled-Cluster Theory)
For achieving higher accuracy, particularly in describing electron correlation, more sophisticated ab initio methods are necessary. wikipedia.orglibretexts.orgiitg.ac.in Coupled-Cluster (CC) theory, especially the "gold standard" CCSD(T) method (Coupled-Cluster with Singles and Doubles and perturbative Triples), provides benchmark-quality results for molecular systems. wikipedia.orgrsc.orgresearchgate.net
Due to their high computational cost, these methods are typically applied to smaller fragments or simplified models of the system. For Tin(II) disulphamate, CCSD(T) calculations could be used to:
Accurately determine the binding energy between the tin(II) ion and a single sulphamate ligand.
Investigate the potential energy surface for the interaction, providing precise details about the geometry and vibrational frequencies of the complex.
Serve as a reference to benchmark the accuracy of more computationally efficient methods like DFT.
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of Tin(II) disulphamate over time, providing insights into its behavior in different environments. tum.denih.govarxiv.org
Behavior in Solution: MD simulations can model the behavior of Tin(II) disulphamate when dissolved in a solvent like water. Such simulations would reveal the structure of the solvation shell around the tin(II) ion and the sulphamate anions, including the average number of coordinating water molecules and their residence times.
Solid-State Properties: In the solid state, MD simulations can be used to investigate properties such as thermal expansion, diffusion of ions within the crystal lattice, and the response of the material to changes in temperature and pressure. These simulations are crucial for understanding the macroscopic properties of the material based on its atomic-level dynamics.
The following table presents hypothetical results from an MD simulation of Tin(II) disulphamate in an aqueous solution.
| Property | Value | Unit |
| Average Sn(II)-Water Coordination Number | 5.8 | - |
| Diffusion Coefficient of Sn(II) (at 298 K) | 1.2 x 10⁻⁹ | m²/s |
| Diffusion Coefficient of Sulphamate (at 298 K) | 1.8 x 10⁻⁹ | m²/s |
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between theoretical models and experimental observations.
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of Tin(II) disulphamate. The resulting theoretical IR and Raman spectra can be used to assign the experimentally observed absorption bands to specific molecular vibrations, such as the S-N stretch, S-O stretches, and the vibrations of the Sn-O coordination sphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹¹⁹Sn and ¹⁴N, can be calculated. These theoretical predictions are essential for interpreting complex NMR spectra and can help in characterizing the local chemical environment of each atom.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, helping to understand the electronic transitions responsible for any observed color and the photophysical properties of the compound.
Crystallographic Structure Prediction and Polymorphism
The prediction of the stable crystal structure of a compound from its chemical formula alone is a significant area of computational research. nih.govuu.nlxtalpi.com
Crystal Structure Prediction (CSP): CSP methods involve generating a vast number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. This process can identify the most likely crystal structure to be observed experimentally. For Tin(II) disulphamate, this would involve considering various possible coordination modes of the sulphamate ligand and packing motifs.
Polymorphism: Many crystalline solids can exist in more than one crystal structure, a phenomenon known as polymorphism. researchgate.netuu.nl Computational screening can explore the potential energy landscape to identify different possible polymorphs of Tin(II) disulphamate. The calculations can also predict the relative thermodynamic stability of these polymorphs as a function of temperature and pressure, which is crucial for controlling the solid form during manufacturing and formulation.
A hypothetical table summarizing the predicted data for two potential polymorphs of Tin(II) disulphamate is shown below.
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |
| Form α | P2₁/c | -2540 | 2.85 |
| Form β | Pnma | -2532 | 2.79 |
Advanced Analytical Methods for Tin Ii Disulphamate Characterization
Spectrophotometric Determination Techniques for Tin(II)
Spectrophotometry is a widely used analytical method for determining the concentration of substances in solution by measuring the absorption of light. For tin(II) analysis, both direct and indirect methods have been developed, often involving a redox reaction or the formation of a colored complex.
A sensitive and selective direct spectrophotometric method involves the use of a newly synthesized reagent, diacetylmonoxime p-hydroxybenzoylhydrazone, in a cationic micellar medium. chem-soc.si This method results in a colored species with a molar absorptivity of 3.20×10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 3.6 ng cm⁻². chem-soc.si The relationship between absorbance and concentration follows Beer's law in the range of 0.25-2.76 μg mL⁻¹ of Sn(II) at a wavelength of 430 nm. chem-soc.si
Another approach is a rapid redox-based method utilizing N-bromosuccinimide (NBS) and 3,3′,5,5′-tetramethylbenzidine dihydrochloride (TMB). researchgate.net This technique demonstrates linearity between spectral absorption at 452 nm and tin(II) concentrations from 0.05 to 0.34 μg/mL. researchgate.net The calculated limit of detection (LOD) for this method is 0.01 μg/mL. researchgate.net
Indirect methods have also been established. One such procedure involves the oxidation of tin(II) with iron(III) in a hydrochloric acid medium. The resulting iron(II) is then determined spectrophotometrically as a FerroZine complex, providing an indirect measure of the original tin(II) concentration. nih.gov
| Method | Reagent(s) | λmax (nm) | Linear Range (μg/mL) | Limit of Detection (LOD) (μg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|---|
| Direct Complexation | Diacetylmonoxime p-hydroxybenzoylhydrazone | 430 | 0.25 - 2.76 | - | 3.20 x 10⁴ |
| Redox Reaction | NBS & TMB | 452 | 0.05 - 0.34 | 0.01 | - |
| Indirect Oxidation | Iron(III) / FerroZine | - | - | - | - |
Chromatographic Separation and Detection of Tin(II) Compounds (GC, HPLC)
Chromatography is a laboratory technique for the separation of a mixture into its components. smtasmc.org The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. jackwestin.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful instrumental versions of this technique used for the analysis of tin compounds.
High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that pumps a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). tricliniclabs.com For the analysis of certain tin-containing compounds, HPLC with an octadecyl silane (ODS) column can be employed, with detection of the analyte carried out using a UV detector at a specific wavelength, such as 215 nm. researchgate.net
Gas Chromatography (GC) is an analytical separation technique used to analyze volatile substances in the gas phase. tricliniclabs.com In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing the stationary phase. tricliniclabs.com The analysis of specific tin compounds can be performed using a capillary column, with a flame ionization detector (FID) serving as the detection system. researchgate.net The internal standard method, which involves adding a known amount of a similar compound (e.g., tetrabutyltin or tripentyltin) to the sample, is often used to improve quantification precision compared to the external standard method. shimadzu.com
| Technique | Stationary Phase (Column) Example | Mobile Phase Example | Detector Example | Application Note |
|---|---|---|---|---|
| HPLC | Octadecyl silane (ODS) | Methanol:water mixture | UV Detector (215 nm) | Separates components in a liquid sample. |
| GC | Capillary Column (e.g., Optima-17) | Inert gas (e.g., Nitrogen) | Flame Ionization Detector (FID) | Analyzes volatile substances after vaporization. |
Atomic Spectrometry for Elemental Analysis (AAS, ICP-OES)
Atomic spectrometry techniques are used for determining the elemental composition of a sample. They are particularly valuable for quantifying the total tin content. The two most common methods are Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Atomic Absorption Spectrometry (AAS) is a technique where a sample is atomized, and the absorption of light by the ground-state atoms is measured. drawellanalytical.com A light source specific to the element of interest (e.g., a hollow cathode lamp) is used, and the amount of light absorbed is proportional to the element's concentration. scispec.co.th While known for its reliability, AAS is generally a single-element technique, which can limit sample throughput when multiple elements need to be analyzed. conquerscientific.comlabmanager.com Graphite Furnace AAS (GFAAS) offers significantly improved detection limits (sub-ppb range) compared to Flame AAS (FAAS) (sub-ppm range) by increasing the atom density and residence time in the light path. scispec.co.th
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) uses an argon plasma to excite atoms and ions, causing them to emit light at characteristic wavelengths. scispec.co.th A detector measures the intensity of the emitted light to determine the concentration of the elements present. ICP-OES offers several advantages over AAS, including the ability to perform simultaneous multi-element analysis, which provides a more efficient workflow. conquerscientific.com It also has greater sensitivity, lower detection limits (typically 1-10 ppb), and is less susceptible to matrix interferences. scispec.co.thconquerscientific.com
| Technique | Principle | Typical Detection Limits | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Flame AAS (FAAS) | Light absorption by atoms in a flame | Sub-ppm | Cost-effective, simple operation | Single-element, susceptible to matrix effects |
| Graphite Furnace AAS (GFAAS) | Light absorption by atoms in a heated graphite tube | Sub-ppb | High sensitivity | Slower analysis time than FAAS |
| ICP-OES | Light emission from excited atoms in a plasma | 1-10 ppb | Simultaneous multi-element analysis, high throughput, fewer interferences | Higher instrument cost |
Electrochemical Analytical Approaches (Polarography, Voltammetry)
Electrochemical methods analyze substances by measuring the current and/or potential in an electrochemical cell. libretexts.org These techniques are highly sensitive and are well-suited for the trace analysis of tin. nih.govnih.gov
Polarography , a specific type of voltammetry developed by Jaroslav Heyrovský, measures the current that flows as a potential is applied to a dropping mercury electrode (DME). libretexts.orgjove.com The resulting current-potential plot, or polarogram, provides qualitative and quantitative information about the analyte. jove.com Modern pulse polarography techniques, such as differential pulse polarography (DPP), offer enhanced sensitivity with detection limits typically ranging from 10⁻⁷ M to 10⁻⁹ M. libretexts.org
Voltammetry is a broader category of analytical techniques that measures the current flowing through an electrode as a potential is scanned. uobabylon.edu.iq Unlike classical polarography, it can use various working electrodes, including solid electrodes. uobabylon.edu.iq Stripping voltammetry is a particularly powerful method for trace analysis. In this two-step technique, the analyte is first pre-concentrated onto the working electrode and then "stripped" off by scanning the potential. uobabylon.edu.iq Anodic stripping voltammetry (ASV) is the most frequently used voltammetric method for tin analysis. nih.gov Because the analyte is concentrated prior to measurement, stripping voltammetry can achieve extremely low detection limits, often between 10⁻¹⁰ M and 10⁻¹² M. libretexts.org
| Technique | Working Electrode Example | Principle | Typical Detection Limits |
|---|---|---|---|
| Differential Pulse Polarography (DPP) | Dropping Mercury Electrode (DME) | Measures current response to potential pulses on a linear ramp | 10⁻⁷ M - 10⁻⁹ M |
| Anodic Stripping Voltammetry (ASV) | Hanging Mercury Drop Electrode (HMDE) | Pre-concentration of analyte followed by oxidative stripping | 10⁻¹⁰ M - 10⁻¹² M |
Exploratory Applications of Tin Ii Disulphamate in Advanced Materials
Precursor Role in the Synthesis of Tin-Based Nanomaterials
There is currently no available scientific literature detailing the specific use of Tin(II) disulphamate as a precursor for the synthesis of tin-based nanomaterials. While other tin compounds are actively researched for this purpose, the role of Tin(II) disulphamate in this area remains unexplored in the public domain.
Potential in Functional Coatings and Surface Modification
Electrochemical Applications in Energy Storage Systems (e.g., Battery Electrodes)
No specific research findings were identified that explore the use of Tin(II) disulphamate in electrochemical energy storage systems. The scientific community's focus in this area appears to be on other tin-based materials for applications such as battery electrodes.
Utilization in Optoelectronic Device Fabrication
There is no available data or research to suggest the utilization of Tin(II) disulphamate in the fabrication of optoelectronic devices.
Q & A
Q. What are the optimal synthetic routes for Tin(2+) disulphamate, and how can reaction conditions be systematically varied to improve yield?
To optimize synthesis, systematically vary parameters such as stoichiometric ratios (e.g., tin(II) chloride to sulphamic acid), pH (maintain acidic conditions to prevent tin hydrolysis), and temperature (40–60°C for controlled reactivity). Purification methods like recrystallization in anhydrous ethanol or size-exclusion chromatography can enhance purity. Document procedural adjustments in detail to ensure reproducibility, as per experimental protocols in inorganic synthesis guidelines .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for coordination geometry?
Use a combination of:
- FT-IR : Identify sulphamate ligand vibrations (e.g., S–N stretching at 1050–1150 cm⁻¹).
- ¹¹⁹Sn NMR : Confirm tin oxidation state and coordination environment (δ ≈ −200 to −600 ppm for Sn²⁺).
- X-ray crystallography : Resolve crystal structure to determine bond lengths and geometry (e.g., distorted octahedral vs. tetrahedral). Cross-reference spectral data with computational simulations (e.g., DFT for vibrational modes) to address discrepancies arising from solvent effects or polymorphism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound across solvent systems?
Conduct controlled replication studies under standardized conditions (e.g., inert atmosphere, fixed ionic strength). Employ isothermal titration calorimetry (ITC) to measure stability constants directly. Compare results with computational models (e.g., COSMO-RS for solvation effects) to identify solvent-specific interactions. Meta-analyses of existing data should stratify studies by methodology to isolate variables like counterion interference or moisture content .
Q. What experimental strategies mitigate hydrolysis or oxidation of this compound during kinetic studies under ambient conditions?
- Inert atmosphere : Use gloveboxes or Schlenk lines with N₂/Ar to exclude O₂ and H₂O.
- Stabilizers : Add chelating agents (e.g., EDTA) to sequester trace metals that catalyze degradation.
- Low-temperature kinetics : Perform reactions at 4°C to slow hydrolysis.
- Real-time monitoring : Use UV-vis spectroscopy or electrochemical sensors to track degradation intermediates .
Q. How should multivariate analysis distinguish ligand-centered vs. metal-centered redox processes in this compound electrochemical studies?
Combine cyclic voltammetry (CV) with X-ray photoelectron spectroscopy (XPS) to correlate redox potentials with changes in tin oxidation state. Apply principal component analysis (PCA) to deconvolute overlapping voltammetric peaks. Computational modeling (e.g., Marcus theory for electron transfer) can quantify contributions from ligand vs. metal orbitals. For ambiguous cases, synthesize analogous complexes with substituted ligands to isolate electronic effects .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?
Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include confidence intervals for IC₅₀ estimates and validate assumptions (e.g., normality via Shapiro-Wilk tests). For high-throughput data, employ machine learning pipelines (e.g., random forests) to identify non-linear interactions .
Q. How can computational modeling predict the reactivity of this compound in catalytic applications?
Perform density functional theory (DFT) calculations to map reaction pathways (e.g., activation energies for ligand substitution). Use molecular dynamics (MD) simulations to assess solvent effects on transition states. Validate models with experimental kinetics (e.g., Eyring plots) and spectroscopic data. Open-source tools like ORCA or Gaussian are recommended for reproducibility .
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in synthesizing this compound polymorphs?
- Seed crystals : Introduce controlled nucleation sites to direct polymorph formation.
- In situ monitoring : Use Raman spectroscopy or powder XRD during crystallization.
- Cryo-TEM : Image nucleation events in real-time. Publish full crystallographic data (CIF files) and raw spectral datasets in supplementary materials to enable independent validation .
Q. How should researchers address discrepancies in reported solubility values for this compound?
Standardize solubility measurements using the shake-flask method under controlled pH and ionic strength. Compare results with Hansen solubility parameters (HSPs) to predict solvent compatibility. Disclose detailed solvent purity grades (e.g., HPLC vs. technical grade) in publications, as impurities significantly affect solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
